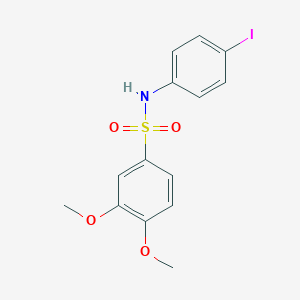![molecular formula C25H27N3O5S B411400 N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N-(3,5-dimethylphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B411400.png)
N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N-(3,5-dimethylphenyl)-N~2~-(4-methoxyphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N-(3,5-dimethylphenyl)-N~2~-(4-methoxyphenyl)glycinamide is a complex organic compound with a molecular formula of C25H27N3O5S and a molecular weight of 481.56398 g/mol This compound is characterized by its intricate structure, which includes acetylamino, sulfonyl, methoxyanilino, and dimethylphenyl groups
Preparation Methods
The synthesis of N2-{[4-(acetylamino)phenyl]sulfonyl}-N-(3,5-dimethylphenyl)-N~2~-(4-methoxyphenyl)glycinamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Sulfonylation: The addition of a sulfonyl group to the acetylated phenyl compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated systems for large-scale synthesis.
Chemical Reactions Analysis
N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N-(3,5-dimethylphenyl)-N~2~-(4-methoxyphenyl)glycinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N-(3,5-dimethylphenyl)-N~2~-(4-methoxyphenyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases involving inflammation and microbial infections.
Mechanism of Action
The mechanism of action of N2-{[4-(acetylamino)phenyl]sulfonyl}-N-(3,5-dimethylphenyl)-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. Additionally, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential microbial enzymes .
Comparison with Similar Compounds
Similar compounds to N2-{[4-(acetylamino)phenyl]sulfonyl}-N-(3,5-dimethylphenyl)-N~2~-(4-methoxyphenyl)glycinamide include:
N-Acetyl-4,4’-diaminodiphenylsulfone (Acetyldapsone): Known for its antimicrobial properties and used in the treatment of leprosy.
4’-Sulfanilylacetanilide: Another sulfonyl-containing compound with potential biological activities.
N-(4-[(4-Aminophenyl)sulfonyl]phenyl)acetamide: A structurally related compound with similar chemical properties.
The uniqueness of N2-{[4-(acetylamino)phenyl]sulfonyl}-N-(3,5-dimethylphenyl)-N~2~-(4-methoxyphenyl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C25H27N3O5S |
|---|---|
Molecular Weight |
481.6g/mol |
IUPAC Name |
2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C25H27N3O5S/c1-17-13-18(2)15-21(14-17)27-25(30)16-28(22-7-9-23(33-4)10-8-22)34(31,32)24-11-5-20(6-12-24)26-19(3)29/h5-15H,16H2,1-4H3,(H,26,29)(H,27,30) |
InChI Key |
JERADJSFDVYKAR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,4-dimethyl(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B411319.png)
![N-allyl-2-{4-chloro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411320.png)
![N-(3-bromophenyl)-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B411321.png)
![N-(3,4-dimethylphenyl)-2-[4-isopropyl(methylsulfonyl)anilino]acetamide](/img/structure/B411322.png)
![Methyl 2-({[2-chloro(phenylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B411323.png)

![2-{2,5-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-phenylacetamide](/img/structure/B411327.png)
![2-{5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}-N-phenylacetamide](/img/structure/B411329.png)

![N-(2,4-dimethoxyphenyl)-2-[4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B411334.png)
![2-[4-chloro(methylsulfonyl)anilino]-N-(2-ethylphenyl)acetamide](/img/structure/B411337.png)
![2-[4-fluoro(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B411338.png)
![N-(3,4-dimethoxyphenyl)-2-[4-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B411339.png)
![2-[4-methoxy(methylsulfonyl)anilino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B411340.png)
